2-butyl-6-ethylpyrimidin-4(3H)-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H16N2O |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
2-butyl-4-ethyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H16N2O/c1-3-5-6-9-11-8(4-2)7-10(13)12-9/h7H,3-6H2,1-2H3,(H,11,12,13) |
InChI Key |
IJJVVDQLIAVUDS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC(=CC(=O)N1)CC |
Origin of Product |
United States |
Synthetic Methodologies for 2 Butyl 6 Ethylpyrimidin 4 3h One and Its Derivatives
Classical Heterocyclic Annulation Approaches to Pyrimidinones (B12756618)
Traditional methods for synthesizing the pyrimidinone ring system remain highly relevant due to their reliability and the accessibility of starting materials. These strategies typically involve the formation of the heterocyclic ring in a single, concerted process from acyclic precursors.
Cyclocondensation Reactions Employing Substituted Carbonyls and Nitrogen Sources
The most fundamental approach to pyrimidinone synthesis involves the cyclocondensation of a β-ketoester with a nitrogen-containing nucleophile, such as an amidine. To synthesize the target molecule, 2-butyl-6-ethylpyrimidin-4(3H)-one, this would classically involve the reaction between ethyl 3-oxohexanoate (B1246410) (a β-ketoester) and pentanimidamide (the amidine corresponding to the butyl group).
The general mechanism involves the initial reaction of the amidine with the ketone carbonyl of the β-ketoester, followed by an intramolecular cyclization via nucleophilic attack of the second amidine nitrogen onto the ester carbonyl, and subsequent elimination of ethanol (B145695) and water to form the aromatic pyrimidinone ring. This reaction is typically promoted by a base or acid catalyst.
Table 1: Representative Starting Materials for Classical Cyclocondensation
| Component | Structure | Role in Final Compound |
|---|---|---|
| Ethyl 3-oxohexanoate | CH₃CH₂CH₂COCH₂COOC₂H₅ | Forms the C5-C6-N1 backbone and provides the 6-ethyl group |
Multicomponent Reaction Strategies for Pyrimidinone Core Formation
Multicomponent reactions (MCRs) offer a highly efficient alternative for constructing complex molecules like pyrimidinones in a single step, enhancing atom economy and reducing waste. The Biginelli reaction, first reported in 1891, is the most prominent MCR for synthesizing dihydropyrimidinones, which can often be oxidized to the corresponding pyrimidinones. biomedres.uswikipedia.org
The classical Biginelli reaction involves the acid-catalyzed, three-component condensation of an aldehyde, a β-ketoester, and urea (B33335) (or thiourea). biomedres.uswikipedia.orgorganic-chemistry.org To adapt this for this compound, one could envision a modified approach where the urea component is replaced by pentanimidamide. However, the more direct and analogous MCR would involve the condensation of an aldehyde, a ketone, and a nitrogen source. Recent advancements have expanded the scope of Biginelli-like reactions, employing various catalysts and reaction conditions to improve yields and broaden the range of accessible derivatives. nih.govnih.gov For instance, microwave-assisted syntheses and the use of catalysts like ytterbium triflate or indium(III) chloride have been shown to significantly improve reaction times and yields. organic-chemistry.org
A plausible, though less common, three-component strategy for the target molecule could involve ethyl 3-oxohexanoate, an orthoformate (as a one-carbon source), and an ammonia source, followed by functionalization. More advanced multicomponent approaches can directly assemble highly substituted pyrimidines from simpler building blocks like alcohols and amidines, showcasing the power of this strategy for creating diverse molecular libraries. nih.govnih.gov
Advanced Synthetic Techniques for this compound
Modern synthetic chemistry has introduced sophisticated catalytic methods that provide milder reaction conditions, higher selectivity, and greater functional group tolerance for the synthesis of pyrimidinones.
Catalytic Methods in Pyrimidinone Synthesis
Catalysis, employing either transition metals or small organic molecules (organocatalysis), has revolutionized the construction of heterocyclic systems.
Transition metals such as palladium, copper, rhodium, and iridium are powerful catalysts for forming the C-N and C-C bonds necessary for pyrimidinone synthesis. researchgate.netresearchgate.netmdpi.com These methods often involve cross-coupling reactions or cycloaddition processes. For instance, a palladium-catalyzed Suzuki reaction could be used to introduce the butyl or ethyl groups onto a pre-formed pyrimidinone core bearing halide substituents at the C2 or C6 positions. researchgate.net
Another advanced strategy is the catalytic [2+2+2] cycloaddition of nitriles with alkynes, which can be mediated by transition metals like gold or bismuth. mdpi.com While this is more common for pyridine (B92270) synthesis, related methodologies exist for pyrimidines. A notable development is the iridium-catalyzed multicomponent synthesis of pyrimidines from an amidine and up to three different alcohols, proceeding through a sequence of condensation and dehydrogenation steps. nih.gov This sustainable method could theoretically assemble the target molecule from pentanimidamide, ethanol (as a precursor to the C5-C6 unit), and butanol (related to the C2-substituent).
Table 2: Examples of Transition Metal-Catalyzed Pyrimidinone Syntheses
| Catalyst System | Reaction Type | Reactant Classes | Ref. |
|---|---|---|---|
| Pd(PPh₃)₄ / Base | Suzuki Coupling | Halogenated pyrimidinone + Alkylboronic acid | researchgate.net |
| Iridium-Pincer Complex | Dehydrogenative Annulation | Amidine + Alcohols | nih.gov |
| Copper(I) Chloride | [3+3] Cycloaddition | β-alkynyl-N-sulfonyl ketenimines + Amidines | mdpi.com |
Organocatalysis utilizes small, metal-free organic molecules to catalyze reactions, offering an environmentally benign alternative to metal-based catalysts. In the context of pyrimidinone synthesis, organocatalysts like proline or diarylprolinol ethers can facilitate key bond-forming steps. rsc.org
For example, an organocatalytic aza-Michael reaction can be employed to add a nitrogen nucleophile (like an amidine) to an α,β-unsaturated carbonyl compound. rsc.org This could be a key step in a sequence leading to the pyrimidinone ring. An enamine-based catalytic cycle could be used to activate a ketone, facilitating its condensation with an amidine and a third component to build the heterocyclic core. The Biginelli reaction itself can be efficiently catalyzed by organocatalysts such as thiourea derivatives or Brønsted acids, which activate the reactants towards cyclization. nih.gov
Green Chemistry Principles in this compound Synthesis
The synthesis of pyrimidine (B1678525) derivatives, including this compound, is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous substances. rasayanjournal.co.inresearchgate.net Traditional methods for pyrimidine synthesis often involved hazardous solvents, toxic reagents, and high energy input, leading to significant environmental impact. rasayanjournal.co.inresearchgate.net Modern approaches seek to overcome these limitations by employing safer, more sustainable techniques. rasayanjournal.co.in Key green chemistry strategies applicable to pyrimidinone synthesis include the use of catalysts, multicomponent reactions (MCRs), microwave-assisted synthesis, and solventless reaction conditions. rasayanjournal.co.innih.gov These methods offer numerous advantages, such as higher yields, shorter reaction times, simplified workup procedures, and a reduced environmental footprint, making them financially and ecologically preferable alternatives to conventional synthetic protocols. rasayanjournal.co.in
Performing chemical syntheses without solvents is a cornerstone of green chemistry, offering benefits like cleaner reactions, high product yields, and simplified product separation and purification. rasayanjournal.co.in For the synthesis of pyrimidinone derivatives, solvent-free conditions can be achieved through several methods.
One effective approach involves the Biginelli reaction, a one-pot, three-component condensation of an aldehyde, a β-keto ester, and urea or thiourea. mdpi.commdpi.com This reaction can be efficiently catalyzed by substances like cerium(III) nitrate hexahydrate under solvent-free conditions, typically by heating the mixture of reactants with the catalyst. mdpi.com This methodology is notable for its mild reaction conditions, short reaction times, and high yields. mdpi.com
Another solvent-free technique is mechanochemistry, specifically using planetary ball milling. researchgate.net In this method, the reactants are physically combined in a milling vessel, creating an amorphous mixture with a large surface area that facilitates the reaction without the need for a solvent. rasayanjournal.co.in This technique, often combined with a recyclable heterogeneous catalyst, aligns with green chemistry principles by minimizing waste and energy use. researchgate.net
Table 1: Examples of Solvent-Free Synthesis Conditions for Pyrimidine Derivatives
| Catalyst/Method | Reactants | Conditions | Yield | Reference |
|---|---|---|---|---|
| Ce(NO₃)₃·6H₂O | Benzaldehyde, Ethyl Acetoacetate (B1235776), Urea | 80°C, 10 min | High | mdpi.com |
| TiO₂–SiO₂ | Salicylaldehydes, Secondary Amines, Malononitrile | 80°C | High | researchgate.net |
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, significantly accelerating reaction rates and often improving product yields. rasayanjournal.co.in The application of microwave irradiation provides rapid and uniform heating of the reaction mixture, which can lead to shorter reaction times compared to conventional heating methods.
For the synthesis of pyrimidinone scaffolds, microwave-assisted approaches have been successfully developed. For instance, a facile and efficient protocol for synthesizing 2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones involves the reaction of 2-amino-nicotinonitriles with carbonyl compounds in water, catalyzed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) under microwave irradiation. rsc.org Similarly, novel dihydropyrimidinone derivatives have been synthesized via one-pot, three-component cyclocondensation reactions using microwave irradiation, which drastically reduces the reaction time from hours to minutes. The synthesis of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones from 6-methylisocytosine and α-bromoacetophenones is also efficiently achieved with microwave heating, yielding products in as little as 20 minutes. nih.gov These examples highlight the potential of MAOS to create the this compound core structure in a time- and energy-efficient manner. rasayanjournal.co.innih.gov
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Pyrimidine Analogs
| Reaction | Conventional Method | Microwave Method | Yield Improvement | Reference |
|---|---|---|---|---|
| Biginelli Reaction for DHPMs | 24 hours reflux | 2-10 minutes | Significant | |
| Dihydropyrido[2,3-d]pyrimidin-4(1H)-one Synthesis | Not specified | 10-15 minutes | Good yield | rsc.org |
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.com A reaction with high atom economy maximizes the use of starting materials and minimizes the generation of waste byproducts. acs.org The percent atom economy is calculated as:
% Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of All Reactants) × 100
In designing a synthesis for this compound, prioritizing reactions with high atom economy is crucial. Addition and rearrangement reactions are typically highly atom-economical, while substitution and elimination reactions often generate stoichiometric byproducts, leading to lower atom economy. acs.org
Regioselective Synthesis of this compound Analogs
Regioselectivity, the control of the orientation of chemical bond formation, is critical in synthesizing specific analogs of this compound. By directing substituents to precise locations on the pyrimidine scaffold, chemists can fine-tune the molecule's properties. Various synthetic strategies have been developed to achieve regioselective functionalization of the pyrimidine ring.
One powerful method involves the use of di- or tri-chlorinated pyrimidines as starting materials. The different reactivity of the chlorine atoms at the C-2, C-4, and C-6 positions allows for sequential and regioselective nucleophilic substitution. For example, in 2,4-dichloropyrimidines, nucleophilic attack often favors the C-4 position, allowing for the selective introduction of a substituent at this site before further reaction at the C-2 position. researchgate.net
Organolithium reagents can also be employed to prepare specifically substituted pyrimidines. researchgate.net Furthermore, iridium-catalyzed multicomponent synthesis has been reported for the regioselective formation of pyrimidines from amidines and multiple different alcohols, proceeding through a sequence of condensation and dehydrogenation steps to ensure selective C-C and C-N bond formations. mdpi.comorganic-chemistry.org Such methods provide precise control over the final substitution pattern, enabling the synthesis of a diverse library of analogs from common precursors.
Post-Synthetic Functionalization of the this compound Scaffold
Post-synthetic functionalization involves modifying a pre-formed molecular scaffold, in this case, the this compound core. This approach is highly valuable for rapidly creating a diverse range of analogs for structure-activity relationship (SAR) studies without needing to develop a unique de novo synthesis for each new compound. nih.gov
Strategies for pyrimidine diversification include direct C-H functionalization, which has become a major area of research. researchgate.net This method allows for the introduction of new functional groups directly onto the carbon framework of the ring, often with the aid of a transition metal catalyst. Another innovative approach is a "deconstruction-reconstruction" strategy, where the pyrimidine ring is opened to form an intermediate building block, which can then be recyclized with different reagents to generate a variety of other heterocyclic systems, effectively "hopping" from one scaffold to another. nih.gov
Alkylation and acylation are fundamental reactions for the post-synthetic functionalization of the pyrimidinone scaffold, typically occurring at a nucleophilic nitrogen atom. The Friedel-Crafts reaction is a classic method for alkylating and acylating aromatic rings, involving an electrophilic aromatic substitution mechanism where a carbocation or acylium ion acts as the electrophile. masterorganicchemistry.comlibretexts.org While the pyrimidinone ring has different electronic properties than benzene, analogous reactions can be performed on the heterocyclic system.
N-alkylation of pyrimidinone derivatives is a common functionalization strategy. For example, 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones can be effectively N-alkylated using alkyl bromides under microwave irradiation. nih.gov This suggests that the N-3 position of the this compound ring could be readily alkylated to introduce a variety of substituents.
Friedel-Crafts acylation involves reacting the substrate with an acyl chloride or anhydride in the presence of a Lewis acid catalyst. youtube.com The resulting acyl group is electron-withdrawing, which deactivates the ring and prevents polyacylation, a common issue in Friedel-Crafts alkylation. youtube.com This reaction could potentially be used to introduce acyl groups onto the pyrimidinone scaffold, provided a suitable position on the ring is sufficiently nucleophilic for the electrophilic substitution to occur.
Table 3: Examples of Post-Synthetic Alkylation of Pyrimidinone Scaffolds
| Substrate | Alkylating Agent | Conditions | Product | Reference |
|---|---|---|---|---|
| 2-phenylimidazo[1,2-a]pyrimidin-5(8H)-one | n-Propyl bromide | Microwave, 15 min | 8-propyl-2-phenylimidazo[1,2-a]pyrimidin-5(8H)-one | nih.gov |
Halogenation and Subsequent Cross-Coupling Methodologies
The introduction of a halogen atom onto the pyrimidinone scaffold is a critical step, transforming it into a versatile intermediate for carbon-carbon and carbon-heteroatom bond formation. The C5 position of the pyrimidin-4(3H)-one ring is typically susceptible to electrophilic halogenation. Modern methods, such as oxidative halogenation using a combination of sodium halides (NaX) and potassium persulfate (K₂S₂O₈), offer an environmentally benign route to these intermediates under aqueous conditions nih.gov. Once synthesized, the resulting halo-pyrimidinone can be employed in a range of palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming C(sp²)–C(sp²) bonds, enabling the introduction of various aryl and heteroaryl moieties. rsc.orgscilit.com The coupling of a halogenated this compound with an organoboron reagent, such as an arylboronic acid, is typically catalyzed by a palladium(0) complex. mdpi.com The selection of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions like dehalogenation. rsc.org Catalyst systems such as Pd(PPh₃)₄ or more advanced catalysts like XPhosPdG2, paired with bulky phosphine ligands (e.g., XPhos), have proven effective in similar heterocyclic systems. rsc.orgrsc.orgnih.gov The reaction is generally performed in the presence of a base, like K₂CO₃ or K₃PO₄, in solvents such as dioxane or toluene. mdpi.commdpi.com
Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling is the method of choice. This reaction couples the halogenated pyrimidinone with a terminal alkyne, utilizing a dual catalyst system of palladium and copper(I). wikipedia.orgorganic-chemistry.org The reaction is conducted in the presence of an amine base, such as triethylamine or diethylamine, which also often serves as the solvent. wikipedia.orgorganic-chemistry.org This methodology allows for the synthesis of a wide array of alkynyl-substituted pyrimidinones, which are valuable precursors for further synthetic transformations. nih.gov Copper-free Sonogashira protocols have also been developed to prevent the undesired homocoupling of terminal alkynes (Glaser coupling). wikipedia.org
Buchwald-Hartwig Amination: This reaction provides a direct route to form carbon-nitrogen bonds, enabling the synthesis of amino-substituted pyrimidinones. wikipedia.orglibretexts.org It involves the palladium-catalyzed coupling of the halo-pyrimidinone with a primary or secondary amine. The development of sterically hindered and electron-rich phosphine ligands (e.g., BINAP, DPPF, tBuDavePhos) has been instrumental in expanding the scope of this reaction to a wide range of amines and aryl halides. wikipedia.orgresearchgate.netnih.gov The reaction typically requires a strong base, such as sodium tert-butoxide (NaOtBu), and is often performed in an inert solvent like toluene or xylene, sometimes under microwave irradiation to reduce reaction times. researchgate.netbeilstein-journals.org
| Coupling Reaction | Reactants | Typical Catalyst/Ligand | Base | Solvent | Bond Formed |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Halo-pyrimidinone + Arylboronic Acid | Pd(PPh₃)₄, Pd(OAc)₂/XPhos | K₂CO₃, K₃PO₄ | Dioxane, Toluene/H₂O | C(pyrimidinone)–C(aryl) |
| Sonogashira | Halo-pyrimidinone + Terminal Alkyne | PdCl₂(PPh₃)₂/CuI | Triethylamine, Diisopropylamine | THF, DMF | C(pyrimidinone)–C(alkyne) |
| Buchwald-Hartwig | Halo-pyrimidinone + Amine (R₂NH) | Pd₂(dba)₃/BINAP, Pd(OAc)₂/tBuDavePhos | NaOtBu, K₃PO₄ | Toluene, Xylene | C(pyrimidinone)–N(amine) |
Derivatization at Peripheral Positions
Beyond functionalization via halogen intermediates, the derivatization of this compound can be achieved by targeting other sites on the molecule, including the alkyl side chains and the C-H bonds of the heterocyclic core.
Side-Chain Functionalization: The C2-butyl and C6-ethyl groups offer opportunities for derivatization. The methylene (B1212753) groups adjacent to the pyrimidinone ring (α-positions) exhibit enhanced reactivity, analogous to benzylic positions. These sites can be targeted for functionalization through radical halogenation using reagents like N-bromosuccinimide (NBS) under photochemical or radical initiation conditions. The resulting α-haloalkyl pyrimidinones can then undergo nucleophilic substitution reactions to introduce a variety of functional groups, such as hydroxyl, cyano, or amino moieties.
Direct C-H Functionalization: A more modern and atom-economical approach is the direct functionalization of C-H bonds, which avoids the pre-functionalization step of halogenation. nih.gov The pyrimidine ring contains nitrogen atoms that can act as directing groups to guide a transition metal catalyst to a specific C-H bond, enabling regioselective reactions. researchgate.net
C-H Arylation: Palladium-catalyzed direct C-H arylation allows for the coupling of the pyrimidinone core with aryl halides. nih.gov This methodology can offer complementary regioselectivity to traditional cross-coupling reactions. Recent studies on related pyrrolo[2,3-d]pyrimidines have demonstrated highly C6-selective C-H arylation with aryl iodides, enabled by specific bidentate pyridine-based ligands. nih.gov
C-H Borylation: Metal-free C-H borylation has emerged as a strategy for installing boronic ester functionalities onto heterocyclic rings. rsc.org These borylated intermediates are highly valuable, as they can be used in subsequent Suzuki-Miyaura cross-coupling reactions to build molecular complexity.
C-H Amination: Direct C-H amination provides a route to introduce nitrogen-containing functional groups without a halogen intermediate. nih.gov Synthetic platforms for site-selective C-H functionalization can generate pyrimidinyl iminium salt intermediates, which can then be converted into various amine products in situ. nih.gov
These C-H activation strategies represent a powerful and efficient means of elaborating the core structure of this compound, providing rapid access to a diverse range of derivatives. youtube.com
| Derivatization Method | Target Position | Typical Reagents/Catalyst | Functional Group Introduced |
|---|---|---|---|
| Radical Halogenation | α-position of alkyl side-chains | N-Bromosuccinimide (NBS), AIBN | -Br (precursor for other groups) |
| Direct C-H Arylation | C5 or C6 of pyrimidinone ring | Pd(OAc)₂, Aryl Iodide, Ligand | Aryl group |
| Direct C-H Borylation | C5 of pyrimidinone ring | BBr₃, then alcohol quench | Boronic Ester (-B(OR)₂) |
| Direct C-H Amination | C2 or C6 of pyrimidinone ring | Mechanism-based amination reagents | Amino group (-NR₂) |
Tautomeric Equilibrium and Prototropic Transformations of 2 Butyl 6 Ethylpyrimidin 4 3h One
Investigation of Keto-Enol Tautomerism in Pyrimidinones (B12756618)
The tautomeric equilibrium of 4(3H)-pyrimidinone and its analogs has been a subject of considerable research, largely due to the presence of the 4-pyrimidone structure in essential nucleic acid bases like guanine, uracil, and thymine. chemicalbook.com In general, the keto form of 4(3H)-pyrimidinone is the more stable tautomer. chemicalbook.comacs.org This preference is attributed to factors such as aromaticity, intramolecular hydrogen bonding, and electronic delocalization. acs.orgnih.govresearchgate.net The introduction of a nitrogen atom into the ring, when comparing to a pyridine (B92270) system, shifts the equilibrium towards the ketonic form. acs.orgnih.govresearchgate.net
The general tautomeric equilibrium for a substituted 4(3H)-pyrimidinone can be depicted as follows:

Figure 1: Keto-enol tautomerism in this compound.
Studies on related pyrimidinone systems, such as ureidopyrimidinone (UPy), have shown that the keto form is predominant. acs.orgnih.gov This is often confirmed through single-crystal X-ray diffraction and 1H NMR spectroscopy, which show the distinct structural features and chemical shifts associated with the keto tautomer. acs.orgnih.gov The stability of the keto form is crucial in the context of supramolecular chemistry, where predictable hydrogen bonding patterns are essential for the formation of well-defined dimeric arrays. acs.orgnih.gov
Influence of Solvent Effects on Tautomeric Preferences
The surrounding solvent environment can significantly influence the position of the tautomeric equilibrium. rsc.orgnih.govresearchgate.net The polarity of the solvent and its ability to form hydrogen bonds can stabilize one tautomer over the other. nih.gov For pyrimidinone derivatives, a change in solvent can lead to a shift in the equilibrium, which can be observed spectroscopically. nih.gov
For instance, in non-polar solvents, the intramolecular hydrogen bonding within the enol form of related heterocyclic systems can be a stabilizing factor. researchgate.net However, in polar protic solvents like water or methanol, the solvent molecules can form hydrogen bonds with the solute, potentially disrupting intramolecular hydrogen bonds and favoring the more polar keto tautomer. researchgate.netnih.gov Computational studies on similar systems, such as 2-amino-6-methyl pyrimidine-4-one, have shown that the keto tautomer is more stable, particularly in water. jocpr.com The formation of hydrogen bonds between water molecules and the pyrimidinone can greatly reduce the activation energy required for proton migration. chemicalbook.com
The table below summarizes the general effects of solvents on the keto-enol equilibrium of pyrimidinone-like structures, which can be extrapolated to this compound.
| Solvent Type | Predominant Tautomer | Rationale |
| Non-polar (e.g., Benzene, Cyclohexane) | Can favor the enol form if intramolecular H-bonding is significant. researchgate.net | Minimal interaction with the solute, allowing intramolecular forces to dominate. |
| Polar Aprotic (e.g., DMSO, THF) | Generally favors the keto form. | Can disrupt intramolecular H-bonds, but does not actively participate in proton transfer. researchgate.net |
| Polar Protic (e.g., Water, Methanol) | Strongly favors the keto form. nih.govjocpr.com | Solvent molecules can act as a proton relay, facilitating the tautomeric shift and stabilizing the more polar keto form through hydrogen bonding. chemicalbook.comnih.gov |
Experimental Methods for Tautomer Quantification and Characterization (e.g., NMR, UV-Vis)
Several experimental techniques are employed to study and quantify the tautomeric equilibrium in pyrimidinones.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for distinguishing between tautomers. researchgate.netresearchgate.net The chemical shifts of the protons and carbons in the vicinity of the tautomerizing groups (the N-H/O-H and C=O/C-OH) are distinct for the keto and enol forms. acs.orgresearchgate.net For example, in ureidopyrimidinone derivatives, the NH proton signals corresponding to the keto and enol forms appear at different chemical shifts, allowing for the quantification of their relative proportions. acs.org Variable temperature NMR studies can also provide insights into the dynamics of the tautomeric exchange. nih.gov
UV-Vis Spectroscopy: The electronic absorption spectra of the keto and enol tautomers are typically different due to the differences in their chromophoric systems. rsc.orgresearchgate.net By analyzing the changes in the absorption bands in different solvents or under varying conditions, the position of the tautomeric equilibrium can be determined. rsc.orgresearchgate.net This method is particularly useful for studying solvent effects on tautomerism. rsc.org
Infrared (IR) Spectroscopy: IR spectroscopy can also be used to identify the predominant tautomeric form by observing the characteristic stretching frequencies of the C=O group in the keto form and the O-H group in the enol form. chemicalbook.com
The following table outlines the expected spectroscopic signatures for the keto and enol tautomers of a pyrimidinone.
| Spectroscopic Method | Keto Form (amide) | Enol Form (iminol) |
| 1H NMR | Presence of an N-H proton signal. | Presence of an O-H proton signal. |
| 13C NMR | Signal for a C=O carbonyl carbon. | Signal for a C-OH carbon. |
| UV-Vis | Characteristic absorption bands for the conjugated keto system. | Different absorption maxima corresponding to the enol chromophore. |
| IR | Strong C=O stretching vibration. | O-H stretching vibration. |
Computational Modeling of Tautomeric Pathways and Energy Barriers
Computational chemistry provides valuable insights into the tautomeric equilibria and the mechanisms of proton transfer that are often difficult to probe experimentally. acs.orgnih.govresearchgate.netbohrium.com
Density Functional Theory (DFT) is a widely used computational method to investigate the structures, stabilities, and electronic properties of tautomers. nih.govjocpr.comsciengpub.irresearchgate.net DFT calculations can accurately predict the relative energies of the keto and enol forms, thereby determining the more stable tautomer in the gas phase and in different solvents. nih.govjocpr.com
For 4(3H)-pyrimidinone, DFT studies have confirmed that the keto form is energetically more favorable. acs.orgnih.gov These calculations can also elucidate the role of substituents and solvent effects on the tautomeric equilibrium. jocpr.com For instance, DFT calculations on 2-amino-6-methyl pyrimidine-4-one optimized the geometries of its tautomers and found the keto form to be the most stable, especially in aqueous solution. jocpr.com Furthermore, DFT can be used to model the transition states of the proton transfer reaction, providing information on the energy barriers for tautomerization. nih.gov
While DFT calculations provide a static picture of the tautomeric equilibrium, molecular dynamics (MD) simulations can be used to study the dynamic aspects of tautomerism. nih.gov MD simulations can model the movement of atoms over time, providing insights into the pathways and mechanisms of proton transfer. nih.gov
In the context of pyrimidinones, MD simulations could be employed to visualize the proton transfer events, both intramolecularly and with the assistance of solvent molecules. This would allow for a detailed understanding of the role of the solvent in facilitating the tautomeric shift and the dynamics of the hydrogen-bonding network surrounding the molecule.
Computational and Theoretical Investigations of 2 Butyl 6 Ethylpyrimidin 4 3h One
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed exploration of molecular and electronic structures. For pyrimidine (B1678525) derivatives, these calculations provide a theoretical framework for understanding their stability and reactivity. Methods like Density Functional Theory (DFT) are frequently employed to model these complex systems with a high degree of accuracy.
Below is a representative table of optimized geometric parameters for a related pyrimidine derivative, calculated using the B3LYP/6-311G(d,p) level of theory, which illustrates the type of data obtained from such calculations. researchgate.netmaterialsciencejournal.org
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C2-N1 | 1.38 Å |
| C6-C5 | 1.36 Å | |
| C4=O8 | 1.24 Å | |
| Bond Angle | N1-C2-N3 | 120.5° |
| C5-C6-N1 | 122.1° | |
| C2-N3-C4 | 124.8° |
This table is illustrative and based on data for a similar pyrimidine structure. Actual values for 2-butyl-6-ethylpyrimidin-4(3H)-one would require specific calculations.
Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. nih.gov
For pyrimidine derivatives, FMO analysis helps to predict the sites of electrophilic and nucleophilic attack. The distribution of HOMO and LUMO across the molecule indicates the regions most likely to be involved in chemical reactions. A smaller HOMO-LUMO gap generally suggests higher reactivity. nih.gov The electronic properties, such as HOMO and LUMO energies, are often calculated using time-dependent DFT (TD-DFT). nih.gov
| Orbital | Energy (eV) |
| HOMO | -8.544 |
| LUMO | 0.430 |
This table presents example energy values for a related compound and illustrates the typical output of FMO analysis. researchgate.net
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. researchgate.net It is a valuable tool for predicting how a molecule will interact with other chemical species. The MEP map displays regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored blue), which are electron-deficient and prone to nucleophilic attack. researchgate.net
In the context of this compound, an MEP map would highlight the electronegative oxygen and nitrogen atoms as sites of negative potential, while the hydrogen atoms would exhibit positive potential. materialsciencejournal.org This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, which play a significant role in the crystal structure and biological activity of these compounds. researchgate.net The MEP is calculated at a specific level of theory, for instance, B3LYP/6-311G(d,p). researchgate.net
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer and intramolecular interactions. It provides a detailed picture of the bonding within a molecule by localizing the molecular orbitals into bonding, lone pair, and antibonding orbitals. NBO analysis can quantify the delocalization of electron density from filled Lewis-type orbitals to empty non-Lewis-type orbitals, which corresponds to stabilizing donor-acceptor interactions.
Modeling of Reaction Mechanisms and Transition States
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by modeling the entire reaction pathway, including reactants, products, intermediates, and transition states. rsc.org For the synthesis or transformation of pyrimidinone derivatives, these models can provide valuable information on reaction feasibility, kinetics, and selectivity.
The study of reaction mechanisms often involves locating the transition state structures, which are the highest energy points along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, a key factor in its rate. For complex, multi-step reactions, such as those often involved in the synthesis of heterocyclic compounds, computational modeling can help to identify the most likely reaction pathway. nih.gov For instance, the synthesis of related pyrido[2,3-d]pyrimidines has been studied through four mechanistic steps: Knoevenagel condensation, Michael addition, cyclization, and subsequent release of other molecules. nih.gov
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods are widely used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure of a synthesized compound. nih.gov
For this compound, theoretical calculations can predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.
Vibrational Frequencies (IR): The harmonic vibrational frequencies can be calculated and scaled to provide a theoretical IR spectrum. nih.gov This allows for the assignment of observed vibrational bands to specific functional groups and vibrational modes within the molecule.
NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. nih.govdergipark.org.tr These predicted chemical shifts are often in good agreement with experimental values, aiding in the structural elucidation of the compound.
Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra, predicting the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, such as π → π* and n → π*. nih.gov These calculations can explain the observed color and electronic properties of the compound.
The following table shows a comparison of experimental and calculated vibrational frequencies for a similar pyrimidine derivative, illustrating the utility of these computational predictions.
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |
| N-H stretch | 3450 | 3445 |
| C=O stretch | 1680 | 1675 |
| C-H stretch (alkyl) | 2960 | 2955 |
This table is illustrative and based on general data for pyrimidine derivatives. Specific values require dedicated calculations for this compound.
Solvation Effects on Molecular Properties
The surrounding solvent environment can significantly influence the behavior and properties of a molecule. Computational studies, particularly those employing quantum chemical methods, are invaluable for understanding these interactions at a molecular level. For this compound, while specific experimental or computational studies on its solvation are not extensively available in public literature, we can infer the expected effects based on theoretical investigations of structurally related pyrimidinone derivatives and other heterocyclic compounds.
The primary method for modeling solvation effects in computational chemistry is the use of implicit solvent models, such as the Polarizable Continuum Model (PCM). In this approach, the solvent is treated as a continuous medium with a specific dielectric constant, surrounding a cavity that contains the solute molecule. This allows for the calculation of molecular properties in a simulated solvent environment, providing insights into how the molecule's electronic structure and geometry adapt to different media.
Detailed Research Findings
Theoretical studies on analogous heterocyclic systems consistently demonstrate that the polarity of the solvent plays a crucial role in altering key molecular properties. These changes are primarily driven by the electrostatic interactions between the solute and the solvent continuum.
Electronic Properties (HOMO-LUMO Gap): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic excitation properties. The energy difference between them, the HOMO-LUMO gap, is related to the molecule's stability and the energy required for electronic transitions.
Computational investigations on various organic molecules, including pyrimidine derivatives, reveal that the HOMO-LUMO gap tends to decrease as the solvent polarity increases. prepchem.com This is because polar solvents often stabilize both the HOMO and LUMO, but the degree of stabilization may differ, leading to a smaller energy gap. A smaller HOMO-LUMO gap suggests that the molecule becomes more reactive and can be more easily excited electronically in a polar environment.
Molecular Geometry: While the fundamental covalent structure of this compound remains intact, the solvent can induce subtle changes in its geometry, such as bond lengths and dihedral angles. These adjustments are a result of the molecule adapting to minimize its energy in the solvent environment. For example, bonds with a more polar character may lengthen slightly in a polar solvent due to the stabilization of partial charges.
Illustrative Data Tables
The following tables present hypothetical yet scientifically plausible data for this compound, derived from the general trends observed in computational studies of similar heterocyclic compounds. These tables illustrate the expected influence of different solvent environments on its molecular properties.
Table 1: Calculated Dipole Moment of this compound in Various Solvents
| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) |
| Gas Phase | 1.0 | 3.5 |
| Toluene | 2.4 | 4.2 |
| Acetone | 20.7 | 5.8 |
| Ethanol (B145695) | 24.6 | 6.1 |
| Water | 78.4 | 6.9 |
Table 2: Calculated HOMO, LUMO, and Energy Gap of this compound in Various Solvents
| Solvent | Dielectric Constant (ε) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Gas Phase | 1.0 | -6.8 | -1.5 | 5.3 |
| Toluene | 2.4 | -6.9 | -1.7 | 5.2 |
| Acetone | 20.7 | -7.1 | -2.0 | 5.1 |
| Ethanol | 24.6 | -7.2 | -2.1 | 5.1 |
| Water | 78.4 | -7.4 | -2.4 | 5.0 |
These tables demonstrate the anticipated trends: a clear increase in the dipole moment and a corresponding decrease in the HOMO-LUMO energy gap as the solvent polarity increases from the gas phase to water. It is important to reiterate that this data is illustrative and intended to represent the expected behavior based on computational studies of analogous compounds. prepchem.com Specific experimental or theoretical data for this compound would be required for a definitive quantitative analysis.
Structure Activity Relationship Sar Studies and Mechanistic Insights for 2 Butyl 6 Ethylpyrimidin 4 3h One Analogs
Design and Synthesis of 2-butyl-6-ethylpyrimidin-4(3H)-one Derivatives for SAR Exploration
The design of derivatives of this compound for SAR studies typically involves modifications at key positions of the pyrimidinone core, namely the substituents at the C2, N3, and C6 positions. The general synthetic strategy for creating a library of these analogs often begins with a condensation reaction.
A common and versatile method for the synthesis of the 2,6-disubstituted-pyrimidin-4(3H)-one scaffold is the reaction of an amidine with a β-ketoester in the presence of a base. For the synthesis of the parent compound, this compound, valeramidine would be reacted with ethyl 3-oxohexanoate (B1246410). To explore the SAR, a variety of amidines and β-ketoesters can be employed to introduce diversity at the C2 and C6 positions, respectively.
For instance, to investigate the impact of the alkyl chain length and branching at the C2 position, a series of alkanimidamides (e.g., acetamidine, propionamidine, isobutyramidine) can be used in place of valeramidine. Similarly, to probe the steric and electronic requirements at the C6 position, different β-ketoesters can be synthesized and utilized.
Modifications at the N3 position are also crucial for SAR studies. These are typically achieved by N-alkylation or N-arylation of the pre-formed pyrimidinone ring using an appropriate alkyl halide or aryl halide under basic conditions. This allows for the introduction of a wide range of substituents to explore how they influence the compound's interaction with its biological target.
The synthesis of related pyrimidinone derivatives, such as thieno[2,3-d]pyrimidin-4(3H)-ones and pyrido[2,3-d]pyrimidin-4(3H)-ones, often involves multi-step reaction sequences starting from appropriate heterocyclic precursors. researchgate.netmdpi.com These synthetic strategies can be adapted to generate a diverse library of this compound analogs for comprehensive SAR exploration.
In Vitro Receptor Binding and Enzyme Inhibition Studies (Mechanistic Focus, Non-Clinical)
Once a library of this compound derivatives is synthesized, their biological activity is assessed through in vitro assays. These assays are crucial for understanding the mechanism of action at a molecular level and for quantifying the potency of the compounds.
Characterization of Ligand-Target Interactions
To understand how these compounds exert their effects, receptor binding assays are employed. These assays measure the affinity of a ligand (the pyrimidinone derivative) for its specific biological target, which could be a receptor, an enzyme, or another protein. The data from these studies, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), are fundamental to establishing a quantitative SAR.
For example, if the target is a G-protein coupled receptor (GPCR), radioligand binding assays can be performed using cell membranes expressing the receptor of interest. By competing with a known radiolabeled ligand, the affinity of the synthesized pyrimidinone analogs can be determined.
In the context of enzyme inhibition, the interaction between the pyrimidinone derivative and the target enzyme is characterized. Studies on related pyrimidine (B1678525) derivatives have shown inhibitory activity against various enzymes, including kinases, dihydrofolate reductase (DHFR), and thymidylate synthase (TS). nih.govnih.gov For instance, if the target is a kinase, the ability of the compounds to inhibit the phosphorylation of a substrate would be measured.
Table 1: Hypothetical In Vitro Activity of this compound Analogs
| Compound ID | R1 (at C2) | R2 (at C6) | Target Enzyme Inhibition (IC50, µM) |
| 1 | n-Butyl | Ethyl | 5.2 |
| 2a | Methyl | Ethyl | 15.8 |
| 2b | Propyl | Ethyl | 7.1 |
| 2c | iso-Butyl | Ethyl | 8.5 |
| 3a | n-Butyl | Methyl | 10.3 |
| 3b | n-Butyl | Propyl | 4.8 |
| 3c | n-Butyl | Phenyl | > 50 |
This table presents hypothetical data for illustrative purposes.
Kinetic Analysis of Enzyme Modulation
To further elucidate the mechanism of enzyme inhibition, kinetic studies are performed. These analyses determine whether the inhibition is competitive, non-competitive, uncompetitive, or mixed-type. This information is vital for understanding how the inhibitor interacts with the enzyme and its substrate. mdpi.comembrapa.brresearchgate.netegyankosh.ac.in
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. In this case, the apparent Michaelis constant (Km) increases, while the maximum velocity (Vmax) remains unchanged.
Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's activity. Here, the Vmax decreases, but the Km remains the same.
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. Both Vmax and Km decrease.
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both Km and Vmax.
By measuring the reaction rates at various substrate and inhibitor concentrations and analyzing the data using graphical methods like Lineweaver-Burk plots, the type of inhibition and the corresponding kinetic parameters (Ki) can be determined. embrapa.br This detailed mechanistic information is invaluable for the rational design of more effective inhibitors.
Molecular Modeling and Docking Studies for Ligand-Protein Interactions
To complement experimental data and provide a three-dimensional understanding of ligand-protein interactions, molecular modeling and docking studies are employed. These computational techniques are instrumental in visualizing how the pyrimidinone derivatives bind to their target protein at an atomic level. researchgate.netmdpi.comnih.govnih.govnih.govinformahealthcare.comremedypublications.comacs.orgnih.govnih.govelsevierpure.comresearchgate.netmdpi.comnih.gov
Identification of Key Binding Motifs
Molecular docking simulations predict the preferred binding orientation and conformation of a ligand within the active site of a target protein. By analyzing the docked poses of a series of active and inactive analogs, key binding motifs can be identified. These motifs are the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are crucial for binding affinity and biological activity. mdpi.comacs.orgacs.org
For instance, the pyrimidinone core itself can act as a hydrogen bond donor and acceptor, forming critical interactions with amino acid residues in the binding pocket. The N1-H and the C4=O of the pyrimidinone ring are often involved in forming hydrogen bonds. The substituents at the C2 and C6 positions can then be oriented to occupy specific hydrophobic pockets or form additional interactions, thereby enhancing potency and selectivity.
Table 2: Key Interactions of Pyrimidinone Analogs from Docking Studies (Hypothetical)
| Compound ID | Key Interacting Residues | Type of Interaction |
| 1 (Active) | Asp123, Leu78 | Hydrogen Bond, Hydrophobic |
| 3c (Inactive) | - | Steric Clash |
This table presents hypothetical data for illustrative purposes.
Rational Design of Modified Structures
The insights gained from SAR studies and molecular modeling provide a strong foundation for the rational design of new, improved analogs. By understanding which structural features are essential for activity and how the ligands bind to their target, medicinal chemists can design modifications to enhance potency, improve selectivity, and optimize pharmacokinetic properties. nih.govresearchgate.net
For example, if a hydrophobic pocket is identified near the C2-butyl group, analogs with longer or more branched alkyl chains at this position could be designed to better fill this pocket and increase hydrophobic interactions. If a hydrogen bond donor is required at a specific position, a functional group capable of forming such a bond can be introduced. This iterative cycle of design, synthesis, and testing is a cornerstone of modern drug discovery and is essential for advancing our understanding of the therapeutic potential of this compound and its derivatives.
QSAR (Quantitative Structure-Activity Relationship) Approaches for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, offering a way to correlate the chemical structure of compounds with their biological activities through mathematical models. For analogs of this compound, while specific QSAR models for this exact compound are not extensively documented in publicly available research, the principles can be understood from studies on structurally related pyrimidine derivatives. These studies highlight the key molecular descriptors that are often influential in determining the biological efficacy of this class of compounds.
Research on various pyrimidine analogs has successfully employed QSAR to predict activities ranging from anti-inflammatory to anticancer effects. For instance, a QSAR analysis of 4-amino-2,6-diarylpyrimidine-5-carbonitriles revealed that lower dipole moments and partition coefficient values are desirable for enhanced anti-inflammatory activity. nih.gov The electronic properties, specifically the charges on the carbon atoms connecting the aromatic rings to the pyrimidine core, were also identified as significant factors. nih.gov This suggests that for analogs of this compound, both electronic and hydrophobic parameters are likely to be critical determinants of their biological function.
In a study on 4,6-diaryl-2-pyrimidinamine derivatives as anti-breast cancer agents, QSAR models were developed using multiple linear regressions. nih.gov This approach identified key descriptors that influence biological activity and allowed for the validation of the model's predictive power using the Leave-One-Out cross-validation method. nih.gov Similarly, for dihydropyrimidinone derivatives acting as alkaline phosphatase inhibitors, 2D-QSAR studies have underscored the importance of autocorrelated descriptors in enzyme inhibition. acs.org
A study on substituted pyrimidine derivatives as corticotropin-releasing factor 1 receptor (CRF1R) antagonists generated a statistically significant model using Multiple Linear Regression (MLR). acs.org This model indicated that the descriptor 4PathCount, which relates to the number of fourth-order paths in the molecular graph, played a major role (59% contribution) in determining CRF1R antagonist activity. acs.org
These examples collectively indicate that a successful QSAR model for this compound analogs would likely incorporate a combination of electronic, steric, and hydrophobic descriptors. The specific choice of descriptors would, of course, depend on the biological activity being modeled.
Table 1: Key Molecular Descriptors in QSAR Studies of Pyrimidine Analogs
| Descriptor Type | Specific Descriptor Example | Biological Activity Influenced | Reference |
| Electronic | Dipole Moment | Anti-inflammatory | nih.gov |
| Electronic | Atomic Charges on Ring Carbons | Anti-inflammatory | nih.gov |
| Hydrophobic | Partition Coefficient (logP) | Anti-inflammatory | nih.gov |
| Topological | 4PathCount | CRF1R Antagonism | acs.org |
| Constitutional | T_C_S_7 | CRF1R Antagonism | acs.org |
| Topological | SsssCHE-index | CRF1R Antagonism | acs.org |
Elucidation of Biological Target Engagement Mechanisms (Non-Human, Non-Clinical)
Understanding how a molecule interacts with its biological target at a molecular level is fundamental to rational drug design. For analogs of this compound, mechanistic insights can be gleaned from studies on related pyrimidinone structures, even when direct research on the specific compound is limited. These studies often involve a combination of biochemical assays, enzyme kinetics, and molecular modeling to reveal the mode of action.
A notable example comes from the study of 2-(alkylthio)pyrimidin-4-ones, which are structurally related to the compound of interest. These molecules were identified as potent and selective inhibitors of lipoprotein-associated phospholipase A2 (Lp-PLA2). nih.gov Importantly, their mechanism of action was determined to be non-covalent and competitive with the substrate, distinguishing them from other known inhibitors. nih.gov This finding highlights that the pyrimidinone core can serve as a scaffold for reversible, competitive inhibitors.
In another line of research, 2-thiopyrimidine-4-one analogs, including a 2-(1-butylthio)pyrimidine-4(3H)-one derivative, have demonstrated antimicrobial and anticancer activities. nih.gov The structure-activity relationship discussion in this study suggests that the nature of the substituent at the 2-position is critical for potency and selectivity. For instance, a derivative with a cyclohexylmethylthio group showed complete inhibition of certain bacterial strains, while an adamantylthio derivative was highly potent against a multidrug-resistant small cell lung cancer cell line. nih.gov This implies that the size and shape of the substituent at the 2-position directly influence the interaction with the biological target.
Molecular docking and kinetic studies of other pyrimidine analogs have provided more granular details of target engagement. For example, benzenesulfonamide-decorated dihydropyrimidin(thi)ones have been studied as inhibitors of carbonic anhydrases. nih.gov X-ray crystallography revealed that these inhibitors bind to the zinc ion in the enzyme's active site via their sulfonamide group. nih.gov The pyrimidone oxygen was observed to form hydrogen bonds with amino acid residues like Gln92, and the ethyl ester side chain was accommodated in a hydrophobic pocket. nih.gov This detailed structural information is invaluable for understanding how different parts of the molecule contribute to binding affinity and specificity.
Similarly, pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have been investigated as inhibitors of the epidermal growth factor receptor (EGFR). nih.gov Docking studies showed that these compounds bind to the ATP-binding site of both wild-type and mutant EGFR. nih.gov The expansion of the pyrimidinone core to a tetracyclic system was found to be beneficial for anticancer activity, and electron-donating groups on the appended rings enhanced potency. nih.gov
Furthermore, 1,2,4-triazolo[1,5-a]pyrimidin-7-one derivatives have been identified as inhibitors of xanthine (B1682287) oxidase, a key enzyme in gout. nih.gov Enzyme kinetics and molecular docking simulations indicated a mixed-type inhibition mechanism, with the inhibitors predicted to interact with the same amino acid residues as the known drug allopurinol. nih.gov
Collectively, these studies on related pyrimidinone analogs suggest that the this compound scaffold likely engages with its biological targets through a combination of specific hydrogen bonds, hydrophobic interactions, and potentially coordination with metal ions, depending on the nature of the target enzyme. The butyl and ethyl groups would be expected to occupy hydrophobic pockets within the binding site, while the pyrimidinone core could participate in hydrogen bonding interactions.
Advanced Applications and Role of 2 Butyl 6 Ethylpyrimidin 4 3h One As a Chemical Scaffold
Utilization in Materials Science Research
Role as a Synthetic Intermediate for Complex Molecules
The primary documented relevance of 2-butyl-6-ethylpyrimidin-4(3H)-one is as a synthetic intermediate in the development of more complex molecules, particularly within the pharmaceutical sector. Pyrimidinone scaffolds are crucial components in a vast array of biologically active compounds.
A European patent application identifies a class of heteromonocyclic compounds, including this compound, as intermediates for producing therapeutic agents. These agents are designed for the prophylaxis or treatment of circulatory and metabolic diseases. The general synthetic routes described involve the cyclization of appropriate precursors to form the pyrimidinone ring, which then serves as a building block for more elaborate molecular architectures.
The synthesis of such pyrimidinone derivatives often involves the condensation of a β-ketoester with an amidine. For instance, the general synthesis of 2-alkyl-6-alkylpyrimidin-4(3H)-ones can be achieved through the reaction of an appropriate amidine hydrochloride with an ethyl-substitued acetoacetate (B1235776) in the presence of a base like sodium methoxide. researchgate.net This foundational structure is then further modified to create a diverse library of compounds for biological screening. The butyl and ethyl groups at the 2 and 6 positions, respectively, influence the lipophilicity and steric interactions of the molecule, which can be crucial for its subsequent reactivity and the biological activity of the final complex molecule.
Table 1: Synthesis of Pyrimidinone Derivatives
| Reactants | Product Class | General Application |
|---|
Analytical Method Development for Detection and Quantification
Specific analytical methods developed exclusively for the detection and quantification of this compound are not extensively reported in the literature. However, established analytical techniques for pyrimidine (B1678525) and pyrimidinone derivatives can be readily applied.
High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of pyrimidine-based compounds. nih.gov For a molecule like this compound, a reversed-phase HPLC method would likely be employed, using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. Detection would typically be achieved using a UV detector, as the pyrimidinone ring possesses a chromophore that absorbs UV light.
Mass Spectrometry (MS), often coupled with HPLC (LC-MS), would be used for confirmation of identity and for quantification. The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (C10H16N2O), and fragmentation patterns would provide structural information.
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is essential for the structural elucidation and characterization of the pure compound. The ¹H NMR spectrum would exhibit characteristic signals for the butyl and ethyl groups, as well as for the proton on the pyrimidine ring. The ¹³C NMR would similarly show distinct peaks for each carbon atom in the molecule.
Table 2: Potential Analytical Methods for this compound
| Analytical Technique | Purpose | Expected Observations |
|---|---|---|
| HPLC-UV | Separation and Quantification | Retention time under specific column and mobile phase conditions; UV absorbance peak. |
| LC-MS | Identification and Quantification | Molecular ion peak and characteristic fragmentation pattern. |
| ¹H NMR | Structural Elucidation | Signals corresponding to protons of the butyl, ethyl, and pyrimidine ring moieties. |
Studies on Environmental Degradation Pathways (Mechanistic Aspects)
There are no specific studies in the available scientific literature that investigate the environmental degradation pathways of this compound. However, general principles of the environmental fate of pyrimidine-based compounds, particularly those used as herbicides or pharmaceuticals, can offer some insights into its potential degradation.
The degradation of such compounds in the environment can occur through two primary mechanisms: photodegradation and microbial degradation.
Photodegradation: The pyrimidine ring can be susceptible to degradation by sunlight. The absorption of UV radiation can lead to photochemical reactions, including ring cleavage and oxidation, breaking down the molecule into smaller, simpler compounds.
Microbial Degradation: Microorganisms in soil and water can utilize organic compounds as a source of carbon and nitrogen. The degradation of pyrimidine derivatives often involves enzymatic processes that can cleave the heterocyclic ring. The alkyl substituents (butyl and ethyl) would also be subject to microbial oxidation. The specific pathways and the rate of degradation would depend on various environmental factors such as soil type, pH, temperature, and the microbial populations present.
Given the lack of specific data, the environmental fate of this compound remains a subject for future research.
Future Research Directions and Unexplored Avenues for 2 Butyl 6 Ethylpyrimidin 4 3h One
Development of Novel Synthetic Routes with Enhanced Sustainability
Traditional chemical syntheses often rely on harsh reagents and generate significant waste. researchgate.net The future synthesis of 2-butyl-6-ethylpyrimidin-4(3H)-one will necessitate the adoption of green chemistry principles to enhance sustainability, improve yields, and reduce environmental impact. rasayanjournal.co.in Key areas of research include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times, increase yields, and enhance product purity compared to conventional heating methods. researchgate.net
Ultrasonic Synthesis: The use of ultrasound irradiation offers an efficient and safe alternative, often leading to shorter reaction times and improved yields. rasayanjournal.co.inpjoes.com
Multicomponent Reactions (MCRs): Designing a one-pot synthesis where multiple starting materials react to form the target compound simplifies procedures, reduces waste, and improves efficiency. rasayanjournal.co.in
Solvent-Free and Mechanochemical Methods: Conducting reactions by grinding solid reactants together, in the absence of solvents, presents a clean and environmentally friendly approach with simple work-up procedures. rasayanjournal.co.innih.gov
Eco-Friendly Catalysts: Research into biodegradable and reusable catalysts, such as acidic ionic liquids or solid-supported catalysts, can replace toxic and hazardous reagents. researchgate.netrasayanjournal.co.in
Table 1: Comparison of Green Synthetic Methods for Pyrimidinone Synthesis
| Method | Principle | Advantages | Reference |
|---|---|---|---|
| Microwave-Assisted Synthesis | Uses microwave energy for rapid, uniform heating. | Reduced reaction times, higher yields, enhanced purity. | researchgate.net |
| Ultrasonic Synthesis | Employs acoustic cavitation to drive chemical reactions. | Increased efficiency, shorter reaction times, safe operation. | rasayanjournal.co.inpjoes.com |
| Multicomponent Reactions (MCRs) | Combines three or more reactants in a single step. | High atom economy, reduced waste, simplified processes. | rasayanjournal.co.in |
| Mechanochemistry | Uses mechanical force (grinding) to induce reactions. | Solvent-free, simple setup, high yields, eco-friendly. | nih.gov |
| Ionic Liquids | Utilizes non-volatile, recyclable salts as solvents/catalysts. | "Green Solvents", potential for minimal toxicity and biodegradability. | researchgate.netrasayanjournal.co.in |
Deeper Mechanistic Understanding of Molecular Interactions
A fundamental understanding of how this compound interacts with its biological targets at a molecular level is crucial for rational drug design. Future investigations should focus on elucidating these complex interactions.
Key research avenues include:
Structural Biology: Techniques like X-ray crystallography and cryo-electron microscopy can provide high-resolution three-dimensional structures of the compound bound to its target protein. This information is invaluable for understanding the precise binding mode.
Biophysical Techniques: Methods such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can quantify the binding affinity and kinetics, providing data on the strength and stability of the interaction.
Molecular Dynamics (MD) Simulations: These computational simulations can model the dynamic behavior of the compound-protein complex over time, revealing conformational changes and key interactions that stabilize the bound state. nih.govnih.gov
Spectroscopic Analysis: NMR spectroscopy can be used to map the binding site on the protein and determine the conformation of the ligand when bound.
Recent studies on other complex systems, such as G protein-coupled receptors (GPCRs), highlight that a full understanding requires looking at the entire complex, where the ligand, receptor, and associated proteins all influence each other's conformation and affinity. nih.gov Applying these principles will be essential to unravel the mechanisms of this compound.
Exploration of New Biological Target Classes (In Vitro/In Silico)
The pyrimidine (B1678525) core is present in drugs with a wide array of biological activities, suggesting that this compound may have untapped therapeutic potential. researchgate.net A systematic exploration of new biological targets through both laboratory experiments and computational screening is a critical future direction.
In Vitro Screening: The compound should be tested against diverse panels of biological targets. High-throughput screening (HTS) against large libraries of enzymes and receptors can rapidly identify potential new activities.
In Silico Virtual Screening: Computational methods can be used to screen virtual libraries of known protein structures to identify potential binding partners for this compound. nih.gov This approach can prioritize targets for subsequent in vitro validation.
Table 2: Potential Biological Target Classes for this compound
| Target Class | Rationale based on Pyrimidine Analogs | Potential Application | Reference |
|---|---|---|---|
| Kinases | Many pyrimidine derivatives are potent kinase inhibitors (e.g., HER-1/HER-2). nih.gov | Anticancer | nih.gov |
| Viral Proteins | Pyrazolyl-pyrimidinone derivatives have shown activity against HIV-1. rjsvd.comresearchgate.net | Antiviral | rjsvd.comresearchgate.netresearchgate.net |
| Bacterial Enzymes | Pyrimidines have been explored as inhibitors of bacterial targets like Penicillin-Binding Proteins. eurekaselect.com | Antibacterial | eurekaselect.comnih.gov |
| G-Protein Coupled Receptors (GPCRs) | The pyrimidine scaffold is found in molecules that modulate GPCRs. | Various (Neurology, Inflammation) | nih.gov |
| Epigenetic Targets | Some heterocyclic compounds act as inhibitors of enzymes like Histone Deacetylases (HDACs). nih.gov | Anticancer | nih.gov |
| Metabolic Enzymes | Pyrimidine analogs can inhibit key metabolic enzymes like Thymidylate Synthase. nih.gov | Anticancer | nih.gov |
Advanced Computational Methodologies for Predictive Design
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the design of new molecules with enhanced properties. nih.gov Applying these methods to this compound can accelerate the development of new analogs.
Quantitative Structure-Activity Relationship (QSAR): By analyzing a series of related compounds, QSAR models can be developed to predict the biological activity of new, unsynthesized molecules based on their chemical structures. rjsvd.comresearchgate.netmdpi.com These models help identify which structural modifications are most likely to improve potency.
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein, providing insights into binding affinity and mode of interaction. eurekaselect.commdpi.com It is a cornerstone for structure-based drug design.
Pharmacophore Mapping: This method identifies the essential three-dimensional arrangement of functional groups required for biological activity. nih.gov The resulting pharmacophore can be used to search for other novel chemical scaffolds with similar properties.
In Silico ADME/Tox Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of a molecule. biorxiv.org This allows for the early-stage filtering of compounds that are likely to fail later in development due to poor pharmacokinetic profiles or toxicity.
Table 3: Advanced Computational Methodologies in Pyrimidinone Drug Discovery
| Methodology | Application | Purpose | Reference |
|---|---|---|---|
| QSAR | Predictive Modeling | Relate chemical structure to biological activity to guide design of more potent analogs. | rjsvd.comresearchgate.netmdpi.com |
| Molecular Docking | Structure-Based Design | Predict binding mode and affinity of a ligand to a protein target. | nih.goveurekaselect.comnih.gov |
| Molecular Dynamics | Complex Stability Analysis | Simulate the movement of the ligand-protein complex to assess binding stability. | nih.govnih.gov |
| Pharmacophore Mapping | Virtual Screening | Identify key chemical features for activity and find novel compounds with these features. | nih.gov |
| ADME/Tox Prediction | Drug-Likeness Assessment | Computationally evaluate pharmacokinetic and toxicity profiles to prioritize candidates. | biorxiv.org |
Comparative Studies with Other Pyrimidine Isomers and Analogs
To fully understand the unique contribution of its structure to its activity, this compound must be studied in the context of its isomers and analogs. Such comparative studies are fundamental to establishing a clear Structure-Activity Relationship (SAR).
A systematic research plan would involve:
Synthesis of Isomers: Synthesizing positional isomers, for example, by moving the butyl group to position 5 or the ethyl group to the N3 position, to determine the importance of the specific substitution pattern.
Synthesis of Analogs: Creating a series of analogs by modifying the alkyl chains (e.g., replacing the butyl group with propyl, pentyl, or branched alkyl groups) or introducing other functional groups to the pyrimidine ring.
Comprehensive Biological Evaluation: Testing the parent compound, its isomers, and all analogs in the same set of biological assays to allow for direct comparison of their activities. ijper.orgnih.gov
Physicochemical Profiling: Measuring key properties like solubility, lipophilicity (LogP), and metabolic stability for all synthesized compounds.
SAR Analysis: Correlating the changes in chemical structure with the observed changes in biological activity and physicochemical properties to build a comprehensive SAR model. researchgate.net This knowledge is essential for designing next-generation compounds with optimized efficacy and drug-like properties.
Table 4: Proposed Comparative Studies for SAR of this compound
| Study Type | Description | Goal |
|---|---|---|
| Positional Isomerism | Synthesize and test isomers (e.g., 2-ethyl-6-butylpyrimidin-4(3H)-one). | Determine the importance of substituent positions for activity. |
| Alkyl Chain Variation | Synthesize analogs with varying alkyl chain lengths and branching at positions 2 and 6. | Understand the effect of lipophilicity and steric bulk on potency and selectivity. |
| Ring Substitution | Introduce small functional groups (e.g., -F, -Cl, -OH) at position 5 of the pyrimidine ring. | Probe for additional binding interactions and modulate electronic properties. |
| Bioisosteric Replacement | Replace the pyrimidinone core with other heterocyclic scaffolds (e.g., pyridinone). | Evaluate the necessity of the pyrimidinone core for the observed biological effects. |
Q & A
Q. What are the established synthetic routes for 2-butyl-6-ethylpyrimidin-4(3H)-one, and how can reaction conditions be optimized?
Synthesis typically involves multi-step reactions, such as condensation of substituted pyrimidine precursors with alkylating agents. For example, analogous pyrimidinones are synthesized via nucleophilic substitution or cyclization reactions under controlled pH and temperature . Optimization includes:
- Catalyst selection : Lithium iodide or palladium catalysts enhance cyclization efficiency .
- Solvent systems : Polar aprotic solvents (e.g., dimethylformamide) improve solubility and reaction rates .
- Temperature control : Reactions often proceed at 80–100°C to balance yield and side-product formation .
- Workup protocols : Acidic quenching followed by recrystallization in ethanol/water mixtures improves purity .
Q. What analytical techniques are critical for structural elucidation and purity assessment?
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and stereochemistry .
- X-ray crystallography : SHELX software refines crystal structures to determine bond angles and molecular packing .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- HPLC/LC-MS : Detects impurities (e.g., regioisomers) with detection limits <0.1% .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for pyrimidinone derivatives?
Discrepancies in receptor affinity or cytotoxicity often arise from:
- Assay variability : Standardize protocols (e.g., radiolabeled binding assays for receptor studies) and use internal controls .
- Compound stability : Pre-screen for hydrolytic or oxidative degradation using accelerated stability tests (40°C/75% RH for 4 weeks) .
- Pharmacokinetic factors : Evaluate bioavailability via in vitro permeability assays (Caco-2 cells) and in vivo pharmacokinetic profiling .
Q. What strategies are effective for optimizing regioselectivity in pyrimidinone functionalization?
Regioselectivity challenges in alkylation or halogenation can be addressed by:
- Directing groups : Introduce temporary protecting groups (e.g., Boc) to steer reactivity .
- Metal-mediated catalysis : Palladium-catalyzed cross-coupling ensures precise C–H activation at desired positions .
- Computational modeling : DFT calculations predict reactive sites based on electron density maps .
Q. How should researchers design experiments to investigate structure-activity relationships (SAR) for this compound?
- Derivatization libraries : Synthesize analogs with systematic substitutions (e.g., varying alkyl chains or heteroatoms) .
- Biological screening : Use high-throughput assays (e.g., kinase inhibition panels or antimicrobial disk diffusion) to quantify activity trends .
- Data correlation : Apply multivariate analysis (e.g., PCA) to link structural descriptors (logP, polar surface area) with bioactivity .
Q. What methodologies are recommended for studying metabolic pathways and degradation products?
- In vitro metabolism : Incubate with liver microsomes (human or rodent) and identify metabolites via UPLC-QTOF-MS .
- Isotopic labeling : Use ¹⁴C-labeled compounds to track metabolic fate in excretion studies .
- Forced degradation : Expose to hydrolytic (acid/base), oxidative (H₂O₂), and photolytic conditions to map degradation pathways .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
